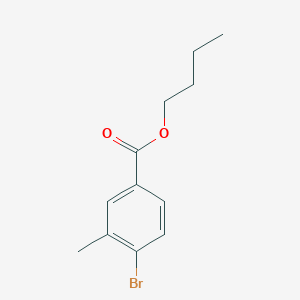

Butyl 4-bromo-3-methylbenzoate

Description

Butyl 4-bromo-3-methylbenzoate is an ester derivative of 4-bromo-3-methylbenzoic acid, where the carboxylic acid group is substituted with a butyl ester moiety. These compounds share a brominated aromatic core with a methyl substituent, which influences their reactivity, solubility, and applications in organic synthesis and industrial processes.

Properties

IUPAC Name |

butyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-4-7-15-12(14)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRBTJCVILWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO) in acidic or neutral medium.

Major Products:

Substitution: Formation of butyl 4-hydroxy-3-methylbenzoate.

Reduction: Formation of butyl 4-bromo-3-methylbenzyl alcohol.

Oxidation: Formation of butyl 4-bromo-3-carboxybenzoate.

Scientific Research Applications

Intermediate in Synthesis

Butyl 4-bromo-3-methylbenzoate serves as a crucial building block in the synthesis of various organic compounds. It is particularly valuable in the production of:

- Pharmaceuticals : Used in the synthesis of drug candidates targeting diseases such as cancer and inflammation.

- Agrochemicals : Acts as an intermediate in the development of pesticides and herbicides.

- Dyes : Utilized in the synthesis of colorants for textiles and other materials.

Reaction Mechanisms

The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amines, leading to products like 4-hydroxy-3-methylbenzoate.

- Reduction Reactions : Can be reduced to 4-bromo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : Oxidation can yield 4-bromo-3-methylbenzoic acid using oxidizing agents such as potassium permanganate.

| Reaction Type | Example Product | Reagents Used |

|---|---|---|

| Nucleophilic Substitution | 4-Hydroxy-3-methylbenzoate | NaOH, ethanol |

| Reduction | 4-Bromo-3-methylbenzyl alcohol | LiAlH₄ or NaBH₄ |

| Oxidation | 4-Bromo-3-methylbenzoic acid | KMnO₄ or CrO₃ |

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, affecting metabolic pathways. This property is particularly useful in biochemical assays and studies related to enzyme activity.

Drug Development

The compound plays a role in drug development by serving as a precursor for synthesizing potential therapeutic agents. Its biological activity includes:

- Modulating receptor functions, which can influence signal transduction pathways.

- Acting on targets involved in cancer and inflammatory diseases.

Industrial Applications

This compound is utilized in various industrial processes due to its chemical stability and reactivity:

Catalysis

The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts used in organic transformations.

Material Science

In materials science, it is used to functionalize polymers and develop new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Enzyme Inhibition Research

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic disorders. The inhibition was characterized by measuring changes in substrate conversion rates under various concentrations of the compound.

Case Study 2: Drug Synthesis

Research involving the synthesis of anti-inflammatory drugs utilized this compound as a key intermediate. The study reported high yields and purity levels for the final products, showcasing the compound's utility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of butyl 4-bromo-3-methylbenzoate depends on its chemical reactivity and the specific context in which it is used. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Increasing alkyl chain length (methyl → ethyl → butyl) elevates molecular weight and likely reduces volatility, as seen in non-brominated esters like butyl acetate (boiling point: 126°C vs. methyl acetate: 57°C) .

- Bromine and methyl groups enhance steric hindrance and may alter solubility in polar solvents compared to non-substituted esters.

Regulatory and Environmental Considerations

- Methyl 4-bromo-3-methylbenzoate : Listed in chemical inventories (e.g., Japan’s ENCS, Korea’s KECI) .

- Butyl Acrylate : Complies with TSCA (USA), DSL (Canada), and IECSC (China) .

- This compound : Likely subject to halogenated compound regulations, requiring biodegradability and toxicity assessments .

Biological Activity

Butyl 4-bromo-3-methylbenzoate, an organic compound with the molecular formula and a molecular weight of 271.15 g/mol, exhibits significant biological activity that has garnered attention in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Molecular Structure :

- Molecular Formula :

- CAS Number : 347174-28-1

Synthesis :

this compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide or amine groups. This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, impacting various metabolic pathways. It binds to the active sites of specific enzymes, preventing substrate interaction and altering enzymatic activity. This inhibition can lead to significant changes in cellular metabolism and signaling pathways.

Receptor Modulation

The compound can also interact with cell surface receptors, influencing signal transduction pathways. By modulating receptor activity, it may affect physiological responses such as cell proliferation and apoptosis. This interaction is crucial for understanding its potential therapeutic applications in treating diseases like cancer and inflammation .

Biological Activity

The biological activities of this compound have been explored in several studies:

- Anticancer Properties : Research indicates that this compound may have potential anticancer effects by inhibiting specific enzymes involved in tumor growth. Its role in drug development is particularly relevant for targeting cancer and inflammatory diseases .

- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme activity and protein interactions, providing insights into its biological roles and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Enzyme inhibition, receptor modulation | |

| Tert-butyl 3-bromo-4-methylbenzoate | Enzyme inhibition, cellular effects | |

| Methyl 4-bromo-2-methoxybenzoate | Antioxidant properties |

This table compares this compound with similar compounds, highlighting its unique biological activities.

Case Studies

-

Enzyme Inhibition Study :

A study demonstrated that this compound effectively inhibited the activity of specific metabolic enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of the compound. -

Receptor Binding Analysis :

Another research project focused on the compound's interaction with cell surface receptors, revealing that it modulates signaling pathways associated with cell survival and apoptosis. This suggests potential applications in cancer therapy where receptor modulation is crucial .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed coupling with boronic acids. For example:

-

Reaction with 2-chlorophenylboronic acid yields biaryl derivatives under Suzuki conditions (1 mol% Pd(PPh₃)₄, Na₂CO₃, 80°C) with >90% efficiency .

| Substrate | Boronic Acid | Catalyst | Yield | Source |

|---|---|---|---|---|

| Butyl 4-bromo-3-methylbenzoate | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | 92% |

Carbonylation Reactions

The bromo group participates in palladium-mediated carbonylation to form ester or amide derivatives:

-

Reaction with CO/MeOH under 2–30 bar CO pressure and 90–160°C produces methyl 4-carboxy-3-methylbenzoate derivatives in >95% yield .

Mechanistic Insight :

-

Bromine is replaced by a methoxycarbonyl group via oxidative addition of Pd(0) to the C–Br bond, followed by CO insertion and reductive elimination .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement:

-

Reaction with sodium methoxide in methanol at reflux replaces Br with OMe, yielding butyl 4-methoxy-3-methylbenzoate (85% yield) .

-

Ammonolysis with aqueous NH₃ generates 4-amino-3-methylbenzoic acid derivatives.

Ester Hydrolysis

The butyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : 2M NaOH/EtOH at 70°C converts the ester to 4-bromo-3-methylbenzoic acid (88% yield).

-

Acidic Hydrolysis : Concentrated HCl reflux yields the same product but with lower efficiency (72%).

Reduction of the Ester Group

The ester can be reduced to primary alcohols using strong hydride donors:

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 78% |

Bromine-Lithium Exchange

The bromine atom undergoes halogen-lithium exchange for further functionalization:

-

Reaction with n-BuLi at −78°C generates a lithium intermediate, which reacts with electrophiles (e.g., DMF) to form aldehydes .

Radical Bromination

Under radical conditions, the methyl group at the 3-position can be brominated:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.